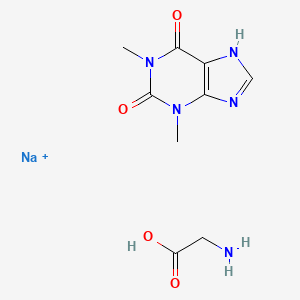

Theophylline (sodium glycinate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Theophylline (sodium glycinate) is a methylxanthine derivative known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is commonly used to manage symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Theophylline sodium glycinate is prepared by combining theophylline with glycine in the presence of sodium hydroxide. The reaction involves dissolving theophylline in sodium hydroxide and then adding glycine to form the sodium glycinate salt . The mixture is then heated gently to ensure complete dissolution and filtered to remove any undissolved particles .

Industrial Production Methods: In industrial settings, theophylline sodium glycinate is produced by mixing theophylline and glycine in equimolecular proportions, buffered with an additional mole of glycine . The product is dried at 105°C for four hours to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Theophylline sodium glycinate undergoes various chemical reactions, including:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Theophylline can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Major Products:

Oxidation: 1,3-dimethyluric acid.

Reduction: Reduced forms of theophylline.

Substitution: Various substituted theophylline derivatives.

Aplicaciones Científicas De Investigación

Theophylline sodium glycinate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study xanthine derivatives and their reactions.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in the treatment of respiratory diseases like asthma and COPD.

Industry: Utilized in the formulation of controlled-release drug delivery systems to optimize dosing intervals.

Mecanismo De Acción

Theophylline sodium glycinate is chemically similar to other methylxanthine derivatives such as caffeine and theobromine . it has unique properties that make it particularly effective for respiratory conditions:

Caffeine: Primarily a central nervous system stimulant with less pronounced bronchodilatory effects.

Theobromine: Found in chocolate, it has mild diuretic and bronchodilatory properties but is less potent than theophylline.

Comparación Con Compuestos Similares

- Caffeine

- Theobromine

- Aminophylline (a combination of theophylline and ethylenediamine)

Theophylline sodium glycinate stands out due to its balanced profile of bronchodilation, smooth muscle relaxation, and central nervous system stimulation, making it a valuable compound in both medical and research settings .

Propiedades

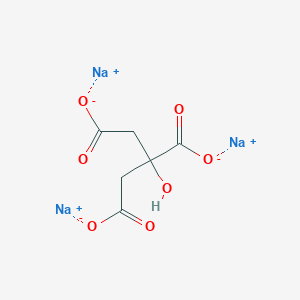

Fórmula molecular |

C9H13N5NaO4+ |

|---|---|

Peso molecular |

278.22 g/mol |

Nombre IUPAC |

sodium;2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1 |

Clave InChI |

AIJQWRAOMFRHTQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)

![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)